N'-(2-nitrophenyl)benzohydrazide
Description
N'-(2-Nitrophenyl)benzohydrazide (C₁₃H₁₁N₃O₃, molecular weight: 257.25 g/mol) is a benzohydrazide derivative featuring a 2-nitrophenyl substituent at the hydrazide nitrogen. This compound is part of a broader class of hydrazide-hydrazones, which are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Its structure allows for coordination with metal ions and participation in hydrogen bonding, making it relevant in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H11N3O3 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
N//'-(2-nitrophenyl)benzohydrazide |
InChI |
InChI=1S/C13H11N3O3/c17-13(10-6-2-1-3-7-10)15-14-11-8-4-5-9-12(11)16(18)19/h1-9,14H,(H,15,17) |
InChI Key |
OALXUDSQCVXRJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzohydrazide Derivatives
Table 1: Structural and Functional Comparison of Benzohydrazide Derivatives
Key Insights from Comparative Studies
Anticancer Activity: this compound shares structural similarities with 5a and 5b, which exhibit superior cytotoxicity against lung adenocarcinoma (A549) compared to cisplatin. The nitro group at the 2-position may reduce steric hindrance, enhancing target binding . CHBH demonstrates LSD1 inhibition, a mechanism distinct from this compound, highlighting the role of hydroxybenzylidene substituents in epigenetic modulation .
Antimicrobial Activity :
- Derivatives with 4-nitrobenzylidene groups (e.g., 4-(2-chloro-8-methoxy-2H-benzo[1,3]oxazin-3(4H)-yl)-N′-(4-nitrobenzylidene)benzohydrazide ) show potent antibacterial activity (MIC = 2–8 µg/mL), suggesting nitro groups enhance membrane penetration .
Enzyme Inhibition :
- 2l inhibits AChE via mixed-type inhibition, whereas This compound ’s nitro group may favor interactions with cholinesterase active sites, though this requires experimental validation .
Structural and Electronic Effects :
Mechanistic Differences and Selectivity
- Cytotoxicity : Pyrrolyl benzohydrazides (e.g., C8 ) act via tubulin polymerization inhibition and apoptosis induction, while benzimidazole-containing derivatives (e.g., 5a ) target DNA repair pathways .
- Antibacterial vs. Anticancer : Nitro-substituted derivatives exhibit dual activity, but selectivity depends on substituent placement. For example, 4-nitrobenzylidene analogs prioritize antibacterial action, whereas 2-nitrophenyl derivatives may favor anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
